N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[d]thiazole-6-carboxamide
Description
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Properties
IUPAC Name |
N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-21-16(22)8-11-6-12(3-5-13(11)20-21)19-17(23)10-2-4-14-15(7-10)24-9-18-14/h2,4,7-9,12H,3,5-6H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKECECBWNGBLBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[d]thiazole-6-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on available research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a series of reactions involving the hexahydrocinnoline framework and benzo[d]thiazole moiety. The structural formula can be represented as follows:
This compound features a carboxamide functional group linked to a thiazole ring, which is known for its diverse biological activities.
1. Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole exhibit antimicrobial properties. A study showed that compounds with similar structures demonstrated moderate to significant growth inhibition against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The activity was evaluated using the broth microdilution method, revealing minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL for selected derivatives .
2. Inhibition of Acetylcholinesterase (AChE)
Compounds containing the thiazole moiety have been identified as effective inhibitors of AChE, an enzyme linked to neurodegenerative diseases such as Alzheimer’s. In vitro assays demonstrated that certain derivatives exhibited IC50 values as low as 2.7 µM, suggesting potential therapeutic applications in cognitive disorders .
3. Quorum Sensing Inhibition
The compound has been evaluated for its ability to inhibit quorum sensing in Gram-negative bacteria. A study highlighted the effectiveness of benzo[d]thiazole derivatives in disrupting bacterial communication systems, with IC50 values indicating promising selectivity and potency against the LasB system of Pseudomonas aeruginosa .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The structural features allow for effective binding to active sites of enzymes like AChE and quorum sensing receptors.
- Antimicrobial Action : The thiazole ring contributes to membrane disruption in bacterial cells.
- Cell Signaling Interference : By inhibiting quorum sensing pathways, the compound can prevent biofilm formation and virulence factor production in pathogenic bacteria.
Case Studies
Several studies have focused on similar compounds with thiazole and quinoline structures:
- Study on Acetylcholinesterase Inhibition :
- Quorum Sensing Inhibition Study :
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
